N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide
Description
N-(4-((2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative with the following structural features:
- Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system providing a planar scaffold for molecular interactions.
- 3-(p-Tolyl group): A para-methyl-substituted phenyl ring at position 3, contributing to hydrophobic interactions. 7-Amino-linked phenylacetamide: A para-substituted phenyl group connected via an acetamide moiety, offering hydrogen-bonding capabilities.
This compound’s structural design balances lipophilicity, solubility, and target affinity, making it relevant for therapeutic applications such as kinase inhibition or imaging agent development .
Properties
IUPAC Name |
N-[4-[[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-14-5-7-18(8-6-14)22-16(3)27-28-21(13-15(2)24-23(22)28)26-20-11-9-19(10-12-20)25-17(4)29/h5-13,26H,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJORJRWTACPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=C(C=C4)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Analogues: 1. N-(4-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide (CAS: 850729-63-4) - Difference: Replaces the 3-(p-tolyl) group with a 4-chlorophenyl substituent. - Reduced lipophilicity compared to the methyl group in p-tolyl, which may affect membrane permeability .
Impact:
- The absence of a methyl group at position 3 reduces steric hindrance, possibly enhancing receptor binding.
Modifications at Position 7
Key Analogues: 1. 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS: 900869-56-9) - Difference: Replaces the 7-amino-phenylacetamide with a morpholine ring. - Impact: - Morpholine enhances solubility due to its polar oxygen atom, improving bioavailability.
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide (Zaleplon Impurity III) Difference: Contains a 3-cyano group on the pyrimidine core and lacks methyl/p-tolyl substituents. Impact:
Core Modifications and Functional Group Additions
Key Analogues :
1. 5-(3,5-Bis(trifluoromethyl)phenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK71)
- Difference : Introduces trifluoromethyl groups at position 5 and replaces the acetamide with a ketone.
- Impact :
- Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism.
- The ketone group may reduce solubility but improve binding to hydrophobic pockets .
(S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-(3-(methylamino)piperidin-1-yl)phenyl)acetamide Difference: Adds a cyclopropylamino group at position 7 and a cyano group at position 3. Impact:
- Cyano and piperidine groups synergize to enhance both solubility and target affinity .
Research Implications
- Target Compound Advantages : The 2,5-dimethyl and p-tolyl groups optimize steric and hydrophobic interactions, while the acetamide moiety provides hydrogen-bonding versatility. This balance makes it suitable for applications requiring both solubility and target engagement.
- Analogues for Specific Applications :
- 850729-63-4 : Useful in environments where electronic modulation is critical (e.g., enzyme inhibition).
- MK71 : Preferred for high lipophilicity needs, such as central nervous system targets.
- 900869-56-9 : Ideal for aqueous formulations due to morpholine’s solubility-enhancing properties.
Biological Activity
N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide, a compound with the molecular formula C23H23N5O, belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in oncology and infectious diseases.
Structure and Properties
The compound features a complex structure comprising a pyrazolo[1,5-a]pyrimidine core linked to an acetamide group via a phenyl ring. Its molecular weight is approximately 385.46 g/mol, and it exhibits a high degree of purity (≥98%) suitable for research purposes .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.
In vitro Studies:
- Cell Lines Tested: The compound has been tested against various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Findings: In preliminary assays, this compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases: It is believed that the compound may act as an inhibitor of specific kinases involved in cell growth and survival pathways.
- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Research has also indicated that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains.
In vitro Studies:
- Pathogens Tested: The compound was tested against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.
- Findings: Preliminary results suggest moderate antibacterial activity with MIC values ranging from 50 to 100 µg/mL.
Data Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC (µM/µg/mL) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 10 - 20 | Significant cytotoxicity observed |
| Anticancer | A549 | 15 - 25 | Induces apoptosis |
| Anticancer | HCT116 | 12 - 22 | Potential kinase inhibition |
| Antimicrobial | Staphylococcus aureus | 75 | Moderate activity |
| Antimicrobial | Escherichia coli | 100 | Moderate activity |
| Antimicrobial | Mycobacterium tuberculosis | 50 | Further studies needed |
Case Studies
Recent case studies have focused on the synthesis and biological evaluation of similar compounds within the pyrazolo[1,5-a]pyrimidine class. For instance:
- Study on Derivatives : A study synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and assessed their anticancer properties. Compounds with similar structural motifs exhibited enhanced potency compared to standard chemotherapeutics.
- Combination Therapy : Another research initiative explored the use of this compound in combination with existing antibiotics to evaluate synergistic effects against resistant bacterial strains.
Q & A
Q. How can researchers optimize the synthesis of N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach starting with the formation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:
- Coupling Reactions : Use palladium-catalyzed cross-coupling for introducing aryl groups (e.g., p-tolyl) at position 3 of the pyrimidine ring .
- Amination : React the pyrimidine intermediate with 4-aminophenylacetamide under reflux in anhydrous DMF, using triethylamine as a base to facilitate nucleophilic substitution .
- Purification : Optimize solvent systems (e.g., dichloromethane/methanol gradients) and employ column chromatography to achieve >95% purity .
Critical parameters include temperature control (70–120°C), solvent selection (DMF, THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., δ 2.03 ppm for acetamide CH₃; aromatic protons at δ 7.04–8.53 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ observed at m/z 657.1687 vs. calculated 657.1706) .
- LC-MS : Monitor purity (>95%) and detect impurities .
- Melting Point Analysis : Compare observed values (e.g., 204–205°C) with literature data .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR if conflicting bioactivity is observed .
- Meta-Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl at position 3) to isolate SAR trends .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on systematic substituent variations and high-throughput screening:
- Core Modifications : Synthesize analogs with substituents at positions 2, 5, and 7 (e.g., methyl, phenyl, sulfanyl) to assess steric/electronic effects .
- Bioactivity Profiling : Test analogs in kinase inhibition assays (IC₅₀) or cellular uptake studies (e.g., radiolabeled versions for PET imaging) .
- Data Correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., logP, polar surface area) to activity .
Q. How can computational methods predict the compound’s reactivity or target binding?
- Methodological Answer : Quantum chemical calculations and molecular dynamics (MD) simulations are key:
- Reaction Path Search : Use density functional theory (DFT) to model intermediates in synthesis (e.g., transition states in cross-coupling) .
- Docking Studies : Simulate binding to targets (e.g., TSPO receptors) with AutoDock Vina, optimizing force fields for pyrazolo-pyrimidine interactions .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Q. How should stability studies be designed under varying experimental conditions?
- Methodological Answer : Evaluate chemical and thermal stability via:
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and UV light conditions .
- HPLC Monitoring : Track degradation products over time (e.g., hydrolysis of acetamide to free amine) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., stability up to 200°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
